molecular formula C14H14O5 B14369279 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester

Cat. No.: B14369279
M. Wt: 262.26 g/mol
InChI Key: YUMGFXBYJBDNJM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C14H14O5 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups including hydroxyl, methoxy, and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester typically involves multiple steps starting from simpler naphthalene derivatives. One common approach is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is largely dependent on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl ester groups, resulting in different chemical properties and applications.

    3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

    1-Naphthalenecarboxylic acid: Positional isomer with different chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of hydroxyl, methoxy, and ester groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in both research and industrial contexts.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 4,5-dihydroxy-8-methoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O5/c1-7-4-11(18-2)9-5-8(14(17)19-3)6-10(15)12(9)13(7)16/h4-6,15-16H,1-3H3

InChI Key

YUMGFXBYJBDNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=C1O)O)C(=O)OC)OC

Origin of Product

United States

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